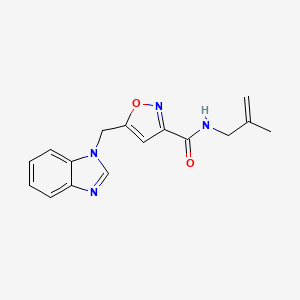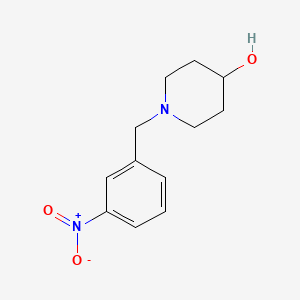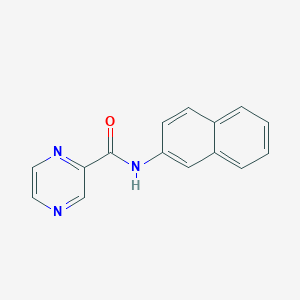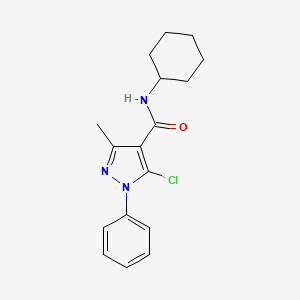![molecular formula C17H13NO3 B5632106 (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione](/img/structure/B5632106.png)
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features an isoquinoline backbone with a methoxyphenyl group attached via a methylene bridge, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione typically involves the condensation of isoquinoline-1,4-dione with 4-methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol . The reaction proceeds through the formation of a methylene bridge, linking the isoquinoline and methoxyphenyl moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized isoquinoline derivatives.
科学研究应用
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism by which (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application, such as anticancer activity through inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Similar Compounds
Chalcones: Compounds with a similar methoxyphenyl group and known for their biological activities.
Isoquinoline Derivatives: Other isoquinoline-based compounds with varying substituents that exhibit different chemical and biological properties.
Uniqueness
What sets (3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione apart is its specific combination of the isoquinoline backbone and the methoxyphenyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]isoquinoline-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(20)18-15/h2-10H,1H3,(H,18,20)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPSRGUJHMGRSQ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)

![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)

![2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
![2-amino-6-isopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B5632066.png)
[2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B5632073.png)
![[4-(hydroxymethyl)phenyl]{methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}acetic acid](/img/structure/B5632079.png)
![1-[(1S,5R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B5632085.png)
![1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5632090.png)
![(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(2-methylsulfanylbenzoyl)amino]pyrrolidine-1-carboxamide](/img/structure/B5632093.png)
![(3R*,5S*)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5632103.png)


